molecular formula C6H9NO2 B2592474 (1R,5R,6R)-6-Hydroxy-2-azabicyclo[3.2.0]heptan-3-one CAS No. 2241130-65-2

(1R,5R,6R)-6-Hydroxy-2-azabicyclo[3.2.0]heptan-3-one

Cat. No.: B2592474
CAS No.: 2241130-65-2
M. Wt: 127.14 g/mol
InChI Key: FVHDTRVHLLRSSN-UHFFFAOYSA-N
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Description

(1R,5R,6R)-6-Hydroxy-2-azabicyclo[320]heptan-3-one is a bicyclic compound that features a unique structure with a hydroxyl group and an azabicyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R,6R)-6-Hydroxy-2-azabicyclo[320]heptan-3-one typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1R,5R,6R)-6-Hydroxy-2-azabicyclo[3.2.0]heptan-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,5R,6R)-6-Hydroxy-2-azabicyclo[3.2.0]heptan-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its bicyclic structure makes it a valuable tool for probing the active sites of enzymes.

Medicine

Medically, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (1R,5R,6R)-6-Hydroxy-2-azabicyclo[3.2.0]heptan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and azabicyclo framework allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyloxy-3,4-dihydro-2H-[1,4]dithiepino[2,3-c]furan-6(8H)-one: This compound features a similar bicyclic structure but with different functional groups.

    Pyridine and Pyrrole: These aromatic heterocycles share some structural similarities but differ in their electronic properties and reactivity.

Uniqueness

(1R,5R,6R)-6-Hydroxy-2-azabicyclo[3.2.0]heptan-3-one is unique due to its specific stereochemistry and the presence of both a hydroxyl group and an azabicyclo framework. This combination of features makes it particularly versatile for various applications in research and industry.

Properties

CAS No.

2241130-65-2

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

6-hydroxy-2-azabicyclo[3.2.0]heptan-3-one

InChI

InChI=1S/C6H9NO2/c8-5-2-4-3(5)1-6(9)7-4/h3-5,8H,1-2H2,(H,7,9)

InChI Key

FVHDTRVHLLRSSN-UHFFFAOYSA-N

SMILES

C1C2C(C1O)CC(=O)N2

Canonical SMILES

C1C2C(C1O)CC(=O)N2

solubility

not available

Origin of Product

United States

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